

# Application Notes and Protocols for HSD17B13 Inhibitor in NASH Studies

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Compound of Interest		
Compound Name:	Hsd17B13-IN-53	
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## Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD) progressing to nonalcoholic steatohepatitis (NASH) and subsequent fibrosis and cirrhosis.[4] This has highlighted HSD17B13 as a promising therapeutic target for the treatment of NASH. Small molecule inhibitors of HSD17B13, such as BI-3231, are being developed to replicate the protective effects of these genetic variants.[5][6]

These application notes provide a comprehensive overview of the experimental design for evaluating HSD17B13 inhibitors in NASH studies, using a representative inhibitor, referred to here as **HSD17B13-IN-53** (a conceptual placeholder for a potent and selective inhibitor like BI-3231).

### **Mechanism of Action**

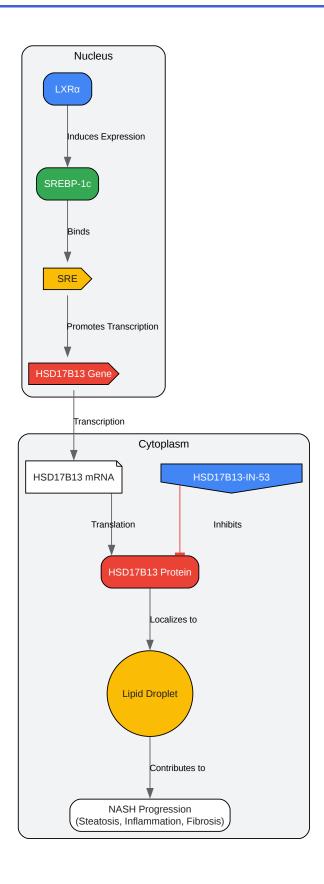
HSD17B13 is involved in hepatic lipid metabolism.[2][7] Its expression is induced by the liver X receptor  $\alpha$  (LXR $\alpha$ ) in a sterol regulatory element-binding protein 1c (SREBP-1c)-dependent manner.[1][3][8] SREBP-1c directly binds to a sterol regulatory element in the HSD17B13 promoter, leading to its transcription.[8] Increased HSD17B13 expression is associated with lipid droplet accumulation and the progression of NAFLD.[1][3] Inhibition of HSD17B13 is



expected to ameliorate NASH pathology by reducing hepatic steatosis, inflammation, and fibrosis.

# **Signaling Pathway**





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Figure 1: HSD17B13 signaling pathway in NASH.



**Data Presentation** 

In Vitro Activity of HSD17B13-IN-53

Assay Type	Substrate	Parameter	Value
Biochemical Assay	Estradiol	IC50	1 nM
Cell-Based Assay	Retinol	IC50	10 nM
Selectivity Assay	HSD17B11	Selectivity	>10,000-fold

In Vivo Efficacy of HSD17B13-IN-53 in CDAHFD Mouse Model of NASH



Parameter	Vehicle Control	HSD17B13-IN-53 (10 mg/kg)	HSD17B13-IN-53 (30 mg/kg)
Serum Biomarkers			
ALT (U/L)	450 ± 50	300 ± 40	220 ± 35**
AST (U/L)	600 ± 65	420 ± 50	310 ± 40
Liver Histology			
NAFLD Activity Score (NAS)	6.5 ± 0.8	4.2 ± 0.6*	3.1 ± 0.5
- Steatosis (0-3)	2.8 ± 0.3	1.9 ± 0.4	1.2 ± 0.3**
- Lobular Inflammation (0-3)	2.5 ± 0.4	1.5 ± 0.3	1.1 ± 0.2
- Hepatocyte Ballooning (0-2)	1.2 ± 0.2	$0.8 \pm 0.1$	0.8 ± 0.2
Fibrosis Stage (0-4)	3.2 ± 0.5	2.1 ± 0.4*	1.5 ± 0.3
Gene Expression (Fold Change)			
Col1a1	1.0	0.6 ± 0.1	0.4 ± 0.08**
Timp1	1.0	0.7 ± 0.1	0.5 ± 0.1
Ccl2	1.0	0.5 ± 0.1*	0.3 ± 0.07**

<sup>\*</sup>p < 0.05, \*\*p < 0.01 vs. Vehicle Control. Data are presented as mean  $\pm$  SEM.

# Experimental Protocols In Vitro HSD17B13 Enzymatic Activity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.

Materials:

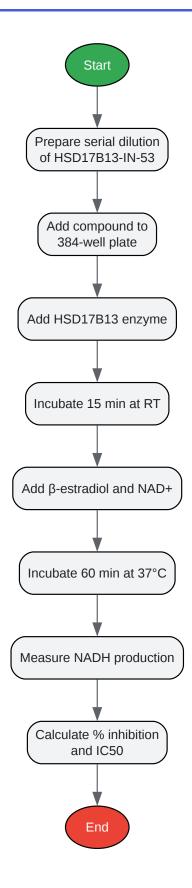


- Recombinant human HSD17B13 protein
- β-estradiol (substrate)
- NAD+ (cofactor)
- NADH detection kit (e.g., NAD(P)H-Glo™)
- Test compound (HSD17B13-IN-53)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- 384-well assay plates

#### Procedure:

- Prepare a serial dilution of **HSD17B13-IN-53** in DMSO.
- In a 384-well plate, add 5 μL of the test compound dilution or DMSO (vehicle control).
- Add 10 μL of HSD17B13 enzyme solution (final concentration ~5 nM) to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 5  $\mu$ L of a substrate/cofactor mix containing  $\beta$ -estradiol (final concentration ~1  $\mu$ M) and NAD+ (final concentration ~100  $\mu$ M).
- Incubate for 60 minutes at 37°C.
- Stop the reaction and measure NADH production according to the manufacturer's instructions for the NADH detection kit.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.





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Figure 2: In vitro enzymatic assay workflow.



## In Vivo NASH Study Using the CDAHFD Mouse Model

This protocol describes the induction of NASH with fibrosis in mice and the evaluation of an HSD17B13 inhibitor.

#### Animal Model:

• Male C57BL/6J mice, 8-10 weeks old.

#### Diet:

- Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) containing 60 kcal% fat and 0.1% methionine.[9]
- · Control diet (standard chow).

#### **Experimental Groups:**

- Chow + Vehicle
- CDAHFD + Vehicle
- CDAHFD + HSD17B13-IN-53 (10 mg/kg, oral gavage, daily)
- CDAHFD + HSD17B13-IN-53 (30 mg/kg, oral gavage, daily)

#### Procedure:

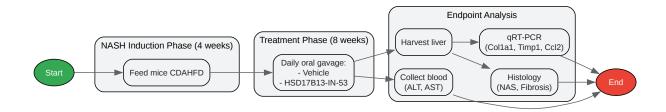
- Acclimatize mice for one week on a standard chow diet.
- Induce NASH by feeding mice the CDAHFD for 12 weeks. The chow group receives the control diet.[10]
- After 4 weeks of CDAHFD feeding, initiate daily treatment with vehicle or HSD17B13-IN-53 for the remaining 8 weeks.
- Monitor body weight and food intake weekly.



- At the end of the 12-week study period, collect terminal blood samples via cardiac puncture for serum biomarker analysis (ALT, AST).
- Euthanize mice and harvest the livers.
- A portion of the liver is fixed in 10% neutral buffered formalin for histological analysis (H&E for NAFLD Activity Score, and Picrosirius Red for fibrosis).
- The remaining liver tissue is snap-frozen in liquid nitrogen for gene expression analysis (qRT-PCR for Col1a1, Timp1, Ccl2).

#### **Histological Analysis:**

- Liver sections are stained with Hematoxylin and Eosin (H&E) and evaluated for steatosis, lobular inflammation, and hepatocyte ballooning to determine the NAFLD Activity Score (NAS).
- Fibrosis is assessed by staining with Picrosirius Red and staged on a scale of 0 to 4.



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Figure 3: In vivo NASH study workflow.

## Conclusion

The provided experimental designs and protocols offer a robust framework for the preclinical evaluation of HSD17B13 inhibitors for the treatment of NASH. The use of well-characterized in vitro assays and in vivo models, such as the CDAHFD mouse model, allows for a comprehensive assessment of the therapeutic potential of these novel compounds. The data



presented for the conceptual **HSD17B13-IN-53** demonstrates the expected outcomes of a successful inhibitor, including improvements in liver enzymes, histology, and markers of fibrosis. These methodologies are crucial for advancing our understanding of HSD17B13 biology and for the development of new therapies for patients with NASH.

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